
N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Inhibition of Aldose Reductase
- N-(phenylsulfonyl)-N-phenylglycines, similar in structure to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, have shown potential in inhibiting aldose reductase, an enzyme linked to diabetic complications. Notably, certain derivatives demonstrated greater inhibitory activity than their glycine counterparts, suggesting enhanced affinity for aldose reductase (Deruiter, Borne, & Mayfield, 1989).
Environmental Impact and Herbicide Transport
- Studies on compounds like glyphosate (N-(phosphonomethyl)-glycine) and glufosinate indicate that even strongly sorbed chemicals can quickly move to groundwater due to preferential flow. This research highlights the environmental impact and transport dynamics of herbicides, including those structurally related to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Metal Interactions
- The interaction of N-(phenylsulfonyl)glycine derivatives with metals like cadmium and zinc has been studied, providing insight into how similar compounds, including N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, might interact with metal ions. These studies are significant for understanding the complexation and potential applications in metal extraction or detoxification processes (Gavioli, Borsari, Menabue, Saladini, & Sola, 1991).
Environmental Contamination
- Research has identified N-(phenylsulfonyl)-glycine as a contaminant in sewage and surface water, reflecting the environmental presence and potential ecological impact of similar compounds like N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine. This indicates the need for monitoring and understanding the environmental fate of such compounds (Krause & Schöler, 1998).
Agricultural Applications
- Glyphosate (N-phosphonomethyl-glycine), structurally related to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, has been used in genetically modified crops like soybeans for enhanced herbicide tolerance. This application has significant implications for agricultural practices and crop management (Padgette et al., 1995).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-22-14-8-7-11(16)9-13(14)17(10-15(18)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOJLOLYHAWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2359949.png)

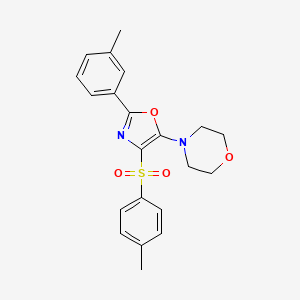
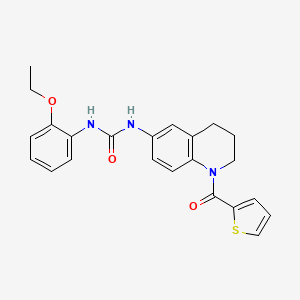
![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)

![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)
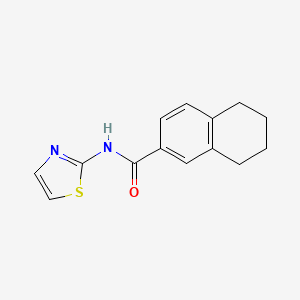
![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)
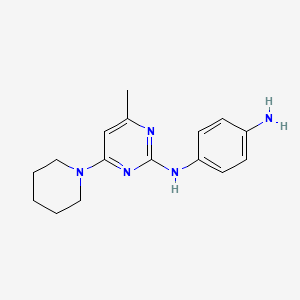
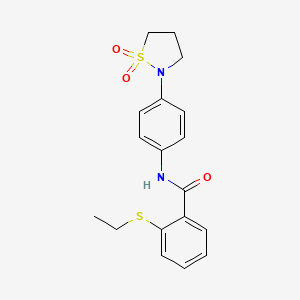
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)